1-Piperazinecarbodithioic acid, 4-methyl-

Description

General Classification within Carbodithioic Acid Chemistry

1-Piperazinecarbodithioic acid, 4-methyl- belongs to the family of carbodithioic acids, which are organosulfur compounds characterized by the presence of a dithiocarboxylate group (-CSSH). Specifically, it is a dithiocarbamate (B8719985), a subclass of carbodithioic acids where the dithiocarboxylate group is attached to a nitrogen atom. Dithiocarbamates are known for their ability to act as chelating agents for metal ions. nih.gov The subject compound is an N-substituted piperazine (B1678402) dithiocarbamate, where the nitrogen atom of the dithiocarbamate moiety is part of the piperazine ring.

Distinctive Structural Features and Molecular Architecture

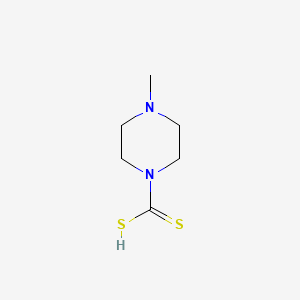

The molecular structure of 1-Piperazinecarbodithioic acid, 4-methyl- is defined by a six-membered piperazine ring, which contains two opposing nitrogen atoms. One of these nitrogen atoms is substituted with a methyl group (-CH3), while the other is bonded to a carbodithioic acid group (-C(=S)SH). This arrangement makes the molecule chiral. nih.gov The dithiocarbamate group is a key functional feature, capable of acting as a bidentate ligand, meaning it can bind to a metal center through both sulfur atoms. researchgate.net This chelating ability is a cornerstone of its chemical reactivity and applications.

Historical Context and Evolution of Research on Related Piperazine Derivatives

The history of piperazine itself dates back to its initial use as a solvent for uric acid. chemicalbook.com Subsequently, in the mid-20th century, piperazine and its derivatives were introduced as effective anthelmintic agents for treating parasitic worm infections. mdpi.comnih.gov The discovery of the pharmacological potential of the piperazine scaffold spurred extensive research into modifying its structure to develop new therapeutic agents. researchgate.netmdpi.com

The dithiocarbamate functional group has an even longer history, with its first reported use dating back to 1850. nih.gov Over the decades, dithiocarbamates have been recognized for their diverse applications, including as vulcanization accelerators in the rubber industry and as pesticides. In more recent times, research has focused on their biological activities, including antimicrobial and anticancer properties. nih.govnih.gov The convergence of these two research streams—the exploration of piperazine's medicinal chemistry and the investigation of dithiocarbamate's bioactivity—led to the synthesis and study of piperazine dithiocarbamates like the 4-methyl derivative. The synthesis of its sodium salt, sodium 4-methyl-piperazine-1-carbodithioate, is achieved through the reaction of 1-methylpiperazine (B117243) with carbon disulfide. chemicalbook.com

Current Research Landscape and Significance in Chemical Sciences

The current research landscape for 1-Piperazinecarbodithioic acid, 4-methyl-, and its close analogs is vibrant, with significant investigations in medicinal chemistry and coordination chemistry. The dithiocarbamate moiety is considered a versatile pharmacophore, and its incorporation into the piperazine framework has led to the development of compounds with a range of biological activities. nih.gov

Recent studies have highlighted the potential of piperazine-based dithiocarbamates as anticancer agents. For instance, a series of rhein-piperazine-dithiocarbamate hybrids were synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. nih.gov One particular hybrid demonstrated significant toxicity towards human lung cancer cells, suggesting that this chemical scaffold holds promise for the development of new anti-cancer drugs. nih.gov Further research on a related ester derivative, 4-Methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM-208), has also shown excellent in vivo and in vitro anticancer activity with low toxicity. nih.gov

In addition to their anticancer potential, dithiocarbamate-containing piperazine derivatives have been explored for their antimicrobial properties. A recent study detailed the synthesis of novel piperazine derivatives with dithiocarbamate groups that exhibited both antibacterial and antifungal activity. nih.gov

Beyond medicinal applications, 1-Piperazinecarbodithioic acid, 4-methyl- and related compounds serve as important ligands in coordination chemistry. Their ability to form stable complexes with a variety of metal ions is well-documented. researchgate.net These metal complexes are themselves subjects of research, with studies investigating their structure, bonding, and potential applications in areas such as materials science and catalysis. The bidentate nature of the dithiocarbamate ligand allows for the formation of stable chelate rings with metal ions, a fundamental concept in coordination chemistry. youtube.com

Interactive Table 2: Recent Research Findings on Related Piperazine Dithiocarbamates

| Research Area | Key Findings | Reference Compound(s) |

| Anticancer | Hybrids showed potent cytotoxicity against human lung cancer cells. nih.gov | Rhein-piperazine-dithiocarbamate hybrids |

| Anticancer | Demonstrated excellent in vivo and in vitro anticancer activity with low toxicity. nih.gov | 4-Methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM-208) |

| Antimicrobial | Synthesized derivatives displayed good to excellent antibacterial and antifungal activity. nih.gov | Dithiocarbamate-containing piperazine derivatives |

| Coordination Chemistry | Act as bidentate ligands to form stable complexes with transition metals. researchgate.net | Piperazine pivoted homodinuclear transition metal dithiocarbamates |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methylpiperazine-1-carbodithioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2S2/c1-7-2-4-8(5-3-7)6(9)10/h2-5H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRNARZDEJVFNSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=S)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40202667 | |

| Record name | 1-Piperazinecarbodithioic acid, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5430-77-3 | |

| Record name | 4-Methyl-1-piperazinecarbodithioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5430-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1-piperazinecarbodithioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005430773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC13411 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Piperazinecarbodithioic acid, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-1-piperazinecarbodithioic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9A95TJ9B3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 1-Piperazinecarbodithioic Acid, 4-Methyl-

The primary and most established method for the synthesis of 1-Piperazinecarbodithioic acid, 4-methyl- involves the reaction of an appropriate piperazine (B1678402) derivative with carbon disulfide.

Reaction of Piperazine Derivatives with Carbon Disulfide

The synthesis of dithiocarbamates from secondary amines and carbon disulfide is a well-documented and widely used reaction. In the case of 1-Piperazinecarbodithioic acid, 4-methyl-, the reaction proceeds through the nucleophilic attack of the secondary amine group of N-methylpiperazine on the electrophilic carbon atom of carbon disulfide. This reaction is typically carried out in the presence of a base to deprotonate the initially formed dithiocarbamic acid, yielding the more stable dithiocarbamate (B8719985) salt. The general reaction is depicted below:

Reaction Scheme: N-methylpiperazine + Carbon Disulfide → 4-methyl-1-piperazinecarbodithioic acid

The resulting dithiocarbamic acid is often converted to its corresponding salt, for example, the sodium salt, to enhance its stability.

Influence of Reaction Conditions and Reagents on Yield and Purity

The yield and purity of 1-Piperazinecarbodithioic acid, 4-methyl- are influenced by several factors, including the choice of solvent, reaction temperature, and the nature of the base used. While specific quantitative data for the synthesis of this exact compound is not extensively detailed in publicly available literature, general principles for dithiocarbamate synthesis can be applied.

| Factor | Influence on Yield and Purity |

| Solvent | Aprotic solvents are generally preferred to avoid side reactions. The choice of solvent can also affect the solubility of the reactants and the resulting salt, influencing the ease of product isolation. |

| Temperature | The reaction is typically exothermic and is often carried out at low temperatures (e.g., 0-5 °C) to control the reaction rate and minimize the formation of byproducts. |

| Base | Strong bases such as sodium hydroxide (B78521) or potassium hydroxide are commonly used to drive the reaction towards the formation of the dithiocarbamate salt. The choice of cation can be important for the subsequent use of the salt. |

| Purity of Reactants | The purity of the starting materials, N-methylpiperazine and carbon disulfide, is crucial for obtaining a high-purity product. |

Alternative Synthetic Routes and Methodological Innovations

While the reaction of N-methylpiperazine with carbon disulfide remains the most direct route, alternative methodologies for the synthesis of dithiocarbamates have been explored. These include one-pot multicomponent reactions. For instance, a one-pot synthesis of S-alkyl dithiocarbamates has been reported involving the reaction of N-tosylhydrazones, carbon disulfide, and amines. rsc.org Although not specifically demonstrated for 1-Piperazinecarbodithioic acid, 4-methyl-, such methods represent potential alternative synthetic strategies.

Preparation of Functionalized Derivatives and Analogs of 1-Piperazinecarbodithioic Acid, 4-Methyl-

The 1-Piperazinecarbodithioic acid, 4-methyl- scaffold allows for further functionalization at both the piperazine ring and the carbodithioate moiety.

N-Substitution Strategies on the Piperazine Ring

The presence of a secondary amine group in the piperazine ring of the parent acid (or a primary amine in the case of unsubstituted piperazine) allows for various N-substitution reactions.

N-Acylation: The nitrogen atom can be acylated using acyl chlorides or anhydrides to introduce a variety of acyl groups. This allows for the synthesis of a diverse range of amide derivatives. A study on 4-acyl-1-phenylaminocarbonyl-2-substituted-piperazine derivatives highlights the feasibility of N-acylation on the piperazine core. unimi.it

N-Alkylation: N-alkylation can be achieved through reactions with alkyl halides. These reactions typically proceed under basic conditions to neutralize the hydrogen halide formed.

N-Arylation: The introduction of an aryl group onto the piperazine nitrogen can be accomplished through methods such as the Buchwald-Hartwig amination or the Ullmann condensation, which are common strategies for forming C-N bonds with aryl halides.

Modifications at the Carbodithioate Moiety (e.g., Esterification, Salt Formation)

The carbodithioate group is a versatile functional group that can undergo several transformations.

Esterification (S-Alkylation): The dithiocarbamic acid or its salt can be readily S-alkylated by reaction with alkyl halides to form dithiocarbamate esters. This is a common method for introducing a variety of organic groups onto the sulfur atom.

Salt Formation: 1-Piperazinecarbodithioic acid, 4-methyl- can form salts with various metal ions. The synthesis of transition metal complexes of 4-ethylpiperazine-1-carbodithioic acid has been reported, indicating the ability of the carbodithioate group to act as a ligand for metal ions. researchgate.net These complexes often exhibit interesting coordination chemistry.

Formation of Thiuram Disulfides: Oxidation of dithiocarbamate salts leads to the formation of thiuram disulfides. wikipedia.org This reaction involves the formation of a disulfide bond between two dithiocarbamate units. For example, the synthesis of bis(N-benzyl piperazino) thiuram disulfide has been described, which is formed from the corresponding dithiocarbamate. researchgate.net

Mechanistic Studies of Reactions Involving 1-Piperazinecarbodithioic Acid, 4-Methyl-

The carbodithioate group (-CS₂⁻) in 1-piperazinecarbodithioic acid, 4-methyl- dictates its characteristic reactivity. This functional group is a soft nucleophile, with the negative charge delocalized between the two sulfur atoms. This delocalization contributes to its stability and its ability to act as a potent nucleophile in various reactions. The primary reactivity patterns include S-alkylation, oxidation, and metal chelation.

S-Alkylation is a fundamental transformation of dithiocarbamates, leading to the formation of dithiocarbamate esters. researchgate.net This reaction proceeds via nucleophilic attack of the dithiocarbamate anion on an electrophilic carbon center, such as an alkyl halide. The reaction is typically efficient and forms a stable carbon-sulfur bond. A more recent and environmentally benign approach involves the S-alkylation using alcohols as alkylating agents through a "hydrogen borrowing" catalytic strategy. nih.govrsc.org

Oxidation of dithiocarbamates, such as 1-piperazinecarbodithioic acid, 4-methyl-, typically yields a thiuram disulfide. This process involves the formation of a disulfide bond between two dithiocarbamate molecules.

Metal Chelation is another key aspect of dithiocarbamate chemistry. The bidentate nature of the carbodithioate group allows it to form stable complexes with a wide range of transition metals. rsc.org This property is fundamental to many of its applications.

The table below outlines the primary reaction types of the carbodithioate group.

| Reaction Type | Reagent(s) | Product(s) | Description |

| S-Alkylation | Alkyl halides, Alcohols (with catalyst) | Dithiocarbamate esters | Nucleophilic substitution at the sulfur atom. researchgate.netnih.gov |

| Oxidation | Oxidizing agents (e.g., I₂) | Thiuram disulfides | Formation of a disulfide linkage between two dithiocarbamate units. |

| Metal Chelation | Transition metal salts | Metal-dithiocarbamate complexes | Formation of coordinate bonds between the sulfur atoms and a metal center. rsc.org |

The formation of 1-piperazinecarbodithioic acid, 4-methyl- itself involves a well-studied mechanism. The reaction proceeds through the nucleophilic attack of the secondary amine (4-methylpiperazine) on the electrophilic carbon atom of carbon disulfide. rsc.org It is a common misconception that a base is required to deprotonate the amine first; in reality, the amine is sufficiently nucleophilic to react directly. rsc.org The initial adduct is a zwitterionic dithiocarbamic acid, which is then deprotonated by another molecule of the amine to form the ammonium (B1175870) salt of the dithiocarbamic acid. rsc.org

A multicomponent, metal-free synthetic route for preparing dithiocarbamate-containing piperazine derivatives has been developed, proceeding via the C-N bond cleavage of a DABCO ring in the presence of an amine and CS₂. nih.gov

The mechanism of S-alkylation with an alkyl halide is a classic Sₙ2 reaction. The dithiocarbamate anion acts as the nucleophile, and the halide is the leaving group.

The "hydrogen borrowing" mechanism for S-alkylation with alcohols is more complex and involves a catalytic cycle. researchgate.netnih.gov A transition metal catalyst, often copper-based, facilitates the dehydrogenation of the alcohol to an aldehyde in situ. The dithiocarbamate then reacts with the aldehyde, and a subsequent hydrogenation step, using the hydrogen "borrowed" from the alcohol, yields the S-alkylated product and regenerates the catalyst.

The formation of cyclic dithiocarbamates from amino alcohol precursors with carbon disulfide has been shown to proceed via an intramolecular cyclization mechanism, which can be promoted by a base like triethylamine. rsc.org

Coordination Chemistry and Metal Complexation

Ligand Properties of 1-Piperazinecarbodithioic Acid, 4-Methyl-

The functionality of 1-Piperazinecarbodithioic acid, 4-methyl- as a ligand is primarily dictated by its dithiocarbamate (B8719985) group and the stereochemistry of its piperazine (B1678402) ring.

Chelation Modes and Donor Atom Preferences of the Dithiocarbamate Ligand

The dithiocarbamate moiety (-CSS⁻) of the 1-Piperazinecarbodithioic acid, 4-methyl- ligand is a soft donor, showing a strong preference for coordinating with metal ions through its two sulfur atoms. biointerfaceresearch.com This allows it to function as a bidentate ligand, forming a stable four-membered chelate ring with a central metal atom. nih.gov

The coordination of the dithiocarbamate group can occur in two primary modes:

Symmetrically bidentate: In this mode, both sulfur atoms form bonds of equal or nearly equal length with the metal center. This type of bonding is observed in complexes like dichlorotin bis(dithiocarbamate). researchgate.net

Anisobidentate (asymmetrically bidentate): This is a more common mode where the two sulfur-metal bond lengths are significantly different. researchgate.net This asymmetry is often observed in organotin(IV) complexes. For instance, in one dibutyltin(IV) dithiocarbamate complex, the Sn-S bond lengths were found to be 2.5293(10) Å and 2.8922(9) Å for one ligand, and 2.5419(10) Å and 2.9255(11) Å for the other. researchgate.net

Conformational Analysis of the Piperazine Ring in Metal Complexes

The six-membered piperazine ring typically exists in one of four conformations: chair, boat, twist-boat, and half-chair. nih.gov The chair conformation is the most thermodynamically stable and is frequently observed in the solid-state structures of uncomplexed piperazine-containing ligands and some metal complexes. nih.govnih.gov However, upon coordination to a metal center, the piperazine ring can be forced into a less stable conformation, such as the boat form, to accommodate the geometric requirements of the coordination sphere. nih.gov This conformational change positions the nitrogen atoms' electron pairs to interact effectively with the metal ion. nih.gov In solution, the conformation can be dynamic, as suggested by NMR studies which sometimes show broad signals for the piperazine protons, indicating fluxional behavior. nih.gov

Synthesis and Characterization of Metal Complexes with 1-Piperazinecarbodithioic Acid, 4-Methyl-

The ligand, abbreviated as 4-MPipzcdtH, reacts with various metal salts to form stable complexes. researchgate.net These are typically synthesized by reacting the ligand with the corresponding metal chloride or perchlorate (B79767) salt in a suitable solvent like methanol (B129727) or ethanol. researchgate.netnih.govopenaccessjournals.com

Group 14 Metal Complexes (e.g., Tin(IV) Carbodithioates)

Organotin(IV) dithiocarbamate complexes have been extensively studied. The synthesis of these compounds often involves the reaction of an organotin(IV) chloride precursor, such as dimethyltin(IV) dichloride, with the dithiocarbamate ligand. uobasrah.edu.iq Characterization using techniques like Infrared (IR), ¹H NMR, and ¹³C NMR spectroscopy confirms the coordination of the ligand to the tin center. uobasrah.edu.iqmdpi.com In many organotin(IV) dithiocarbamates, the ligand demonstrates an anisobidentate bonding mode. researchgate.net The resulting complexes can serve as single-source precursors for the preparation of metal sulfides like SnS through pyrolysis. researchgate.net

Table 1: Selected Organotin(IV) Dithiocarbamate Complexes and Their Properties

| Compound | Key Feature | Analytical Techniques | Reference |

|---|---|---|---|

| Dimethyl bis(4-methylpiperidine dithiocarbamato-S,S)-tin(IV) | Bidentate ligand coordination | IR, Mass Spectrometry, ¹H & ¹³C NMR, X-ray crystallography | researchgate.net |

| [Me₂Sn(HL)Cl₂] type complexes | Six-coordinate Tin(IV) center | FTIR, NMR, Elemental Analysis | uobasrah.edu.iq |

Transition Metal Complexes (e.g., Copper(II), Iron(III))

1-Piperazinecarbodithioic acid, 4-methyl- forms well-defined complexes with a range of transition metals.

Copper(II) Complexes: Copper(II) complexes with the general formula Cu(4-MPipzcdtH)₂₂ have been synthesized and characterized. researchgate.net Spectroscopic and magnetic susceptibility measurements are key to their characterization. researchgate.netresearchgate.net In many cases, the dithiocarbamate ligand acts in a chelating bidentate fashion, resulting in a four-coordinate environment around the copper(II) ion. researchgate.net The synthesis typically involves the reaction of a copper(II) salt with the ligand in an alcoholic medium. nih.govmdpi.com

Iron(III) Complexes: Iron(III) forms complexes with the stoichiometry Fe(4-MPipzcdtH)₃₃. researchgate.net These complexes have been characterized using elemental analysis, conductance measurements, and various spectroscopic techniques. researchgate.netopenaccessjournals.com

Table 2: Transition Metal Complexes of 1-Piperazinecarbodithioic Acid, 4-Methyl-

| Complex Formula | Metal Ion | Stoichiometry (M:L) | Characterization Methods | Reference |

|---|---|---|---|---|

| Cu(4-MPipzcdtH)₂₂ | Copper(II) | 1:2 | Elemental analysis, Conductance, IR, Electronic spectra, Magnetic susceptibility | researchgate.net |

| Fe(4-MPipzcdtH)₃₃ | Iron(III) | 1:3 | Elemental analysis, Conductance, IR, Electronic spectra, Magnetic susceptibility | researchgate.net |

| Co(4-MPipzcdtH)₂₂ | Cobalt(II) | 1:2 | Elemental analysis, Conductance, IR, Electronic spectra, Magnetic susceptibility | researchgate.net |

Stoichiometry and Coordination Geometries

The stoichiometry and resulting coordination geometry of the metal complexes are dependent on the metal ion, its oxidation state, and the presence of other co-ligands. Research on dithiocarbamates and related piperazine ligands reveals a variety of structures.

Stoichiometry: For divalent transition metals like Co(II), Ni(II), and Cu(II), a 1:2 metal-to-ligand ratio is common, forming complexes like [M(4-MPipzcdtH)₂]²⁺. researchgate.net For trivalent metals such as Fe(III), a 1:3 ratio is observed, leading to [Fe(4-MPipzcdtH)₃]³⁺. researchgate.net Organotin(IV) complexes also frequently exhibit a 1:2 stoichiometry. researchgate.net

Coordination Geometries: A range of coordination geometries is observed in these types of complexes:

Distorted Tetrahedral: This geometry is suggested for some four-coordinate complexes. nih.gov

Square Planar: Observed in some Copper(II) complexes. nih.govnih.gov

Square Pyramidal: This five-coordinate geometry has been identified in certain Copper(II) and Zinc(II) complexes. nih.govmdpi.comsemanticscholar.org

Trigonal Bipyramidal: A common five-coordinate geometry, particularly for some organotin(IV) derivatives. researchgate.netnih.gov

Six-coordinate (Octahedral/Distorted Octahedral): This geometry is common for Tin(IV) complexes and can also be found in transition metal complexes with additional co-ligands. uobasrah.edu.iqresearchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 1-Piperazinecarbodithioic acid, 4-methyl- |

| Tin(IV) Carbodithioates |

| Copper(II) Carbodithioates |

| Iron(III) Carbodithioates |

| Cobalt(II) Carbodithioates |

| Nickel(II) Carbodithioates |

| Dichlorotin bis(dithiocarbamate) |

| Dimethyl bis(4-methylpiperidine dithiocarbamato-S,S)-tin(IV) |

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the atomic-level structure of 1-Piperazinecarbodithioic acid, 4-methyl-. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, and in the case of its metal complexes, heteronuclei like ¹¹⁹Sn, it is possible to map out the complete chemical structure.

The ¹H NMR spectrum of 1-Piperazinecarbodithioic acid, 4-methyl-, provides distinct signals corresponding to the different proton environments within the molecule. The piperazine (B1678402) ring contains two sets of methylene (B1212753) protons (-CH₂-), and the N-methyl group (-CH₃) gives a characteristic singlet.

The protons on the piperazine ring typically appear as multiplets due to complex spin-spin coupling. The protons adjacent to the dithiocarbamate (B8719985) nitrogen (N-CH ₂) are generally shifted downfield compared to the protons adjacent to the methylated nitrogen (CH₃-N-CH ₂). This is due to the deshielding effect of the electron-withdrawing carbodithioate group. The methyl protons appear as a sharp singlet, typically in the 2.2-2.5 ppm range. The acidic proton of the dithiocarboxylic acid group (-CSSH ) is often broad and may exchange with residual water in the solvent, sometimes making it difficult to observe.

Table 1: Representative ¹H NMR Chemical Shifts for a 4-Methylpiperazine Dithiocarbamate Derivative Note: Data is based on typical values for closely related dithiocarbamate esters in CDCl₃ and may vary for the parent acid.

| Functional Group | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| N-CH ₂ (adjacent to CS₂) | ~3.8 - 4.0 | Triplet / Multiplet |

| N-CH ₂ (adjacent to N-CH₃) | ~2.5 - 2.7 | Triplet / Multiplet |

| N-CH ₃ | ~2.3 | Singlet |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The most downfield signal is typically that of the carbodithioate carbon (-C SS), appearing above 200 ppm due to its direct attachment to two electronegative sulfur atoms.

The carbon atoms of the piperazine ring show two distinct signals, corresponding to the two different chemical environments. The carbons adjacent to the dithiocarbamate nitrogen (N-C H₂) are more deshielded and appear at a lower field than those adjacent to the methyl-substituted nitrogen (N-C H₂-CH₃). The N-methyl carbon gives a signal in the typical aliphatic region.

Table 2: Representative ¹³C NMR Chemical Shifts for 4-Methyl-1-piperazinecarbodithioic Acid Note: Values are typical and can vary based on solvent and specific derivative.

| Carbon Atom | Chemical Shift (δ) ppm |

|---|---|

| -C SS (Carbodithioate) | ~205 - 210 |

| -C H₂ (adjacent to CS₂) | ~50 - 55 |

| -C H₂ (adjacent to N-CH₃) | ~48 - 52 |

| N-C H₃ | ~45 - 47 |

When 1-Piperazinecarbodithioic acid, 4-methyl-, acts as a ligand to form organotin(IV) complexes, ¹¹⁹Sn NMR spectroscopy becomes a critical tool for determining the coordination number and geometry around the tin atom. nih.gov The chemical shift (δ) of the ¹¹⁹Sn nucleus is highly sensitive to the electronic environment and the number of coordinated ligands. huji.ac.il

For organotin(IV) dithiocarbamate complexes, the coordination number of the tin atom is typically four, five, or six. These different coordination environments give rise to distinct ranges in the ¹¹⁹Sn NMR spectrum. For instance, five-coordinate tin centers in diorganotin(IV) complexes generally resonate in the range of -90 to -190 ppm, while six-coordinate species are found further upfield, between -210 and -400 ppm. researchgate.net This allows for the confident assignment of the coordination geometry in solution. nih.gov

Table 3: Typical ¹¹⁹Sn NMR Chemical Shift Ranges for Organotin(IV) Complexes

| Coordination Number | Geometry | Typical Chemical Shift (δ) ppm |

|---|---|---|

| 4 | Tetrahedral | +200 to -60 |

| 5 | Trigonal Bipyramidal | -90 to -190 |

| 6 | Octahedral | -210 to -400 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable insights into the functional groups and bonding within 1-Piperazinecarbodithioic acid, 4-methyl-, and its metal complexes. researchgate.netmuni.cz

The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure.

Thioureide Band (ν(C=N)): A strong band typically appears in the region of 1450-1500 cm⁻¹. This band has significant double-bond character due to resonance between the nitrogen lone pair and the C=S bond. Its position is sensitive to the electronic properties of the substituents on the nitrogen atom.

C-S Stretching (ν(C-S)): The carbon-sulfur stretching vibrations are also characteristic. A single strong band around 1000 cm⁻¹ would indicate a monodentate ligand, while the presence of two bands, often one near 1000 cm⁻¹ and another at a slightly lower frequency, suggests a bidentate coordination mode where the two C-S bonds are not equivalent.

Piperazine and Methyl Vibrations: The piperazine ring exhibits characteristic C-H stretching vibrations in the 2800-3000 cm⁻¹ region and C-N stretching vibrations. muni.cz The N-CH₃ group also shows typical C-H stretching and bending modes.

Table 4: Key IR Absorption Frequencies for 4-Methyl-1-piperazinecarbodithioic Acid and its Complexes

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| ν(C=N) (Thioureide) | 1475 - 1495 | Strong |

| ν(C-S) | 980 - 1010 | Strong |

| ν(Sn-S) (in complexes) | 370 - 400 | Medium |

| ν(C-H) (Aliphatic) | 2800 - 3000 | Strong |

IR spectroscopy is particularly useful for determining how the dithiocarbamate ligand binds to a metal center. The key diagnostic marker is the C-S stretching vibration. In the free ligand (as a salt), a single ν(C-S) band is typically observed. Upon coordination to a metal, if the ligand acts as a bidentate chelator, forming a four-membered ring with the metal, a splitting of the ν(C-S) band may be observed. However, a more reliable indicator is the frequency of the thioureide ν(C=N) band. An increase in the frequency of this band upon complexation, compared to the free ligand salt, is indicative of bidentate coordination, reflecting an increase in the C-N double bond character. The appearance of a new band in the far-IR region (370-400 cm⁻¹) can also be assigned to the Sn-S stretching vibration, confirming the formation of a bond between the tin and sulfur atoms.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental composition of a molecule. Furthermore, analysis of its fragmentation patterns provides conclusive evidence for its structural arrangement.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), enabling the determination of its elemental formula. For 1-Piperazinecarbodithioic acid, 4-methyl-, the molecular formula is C₆H₁₂N₂S₂. HRMS can distinguish the exact mass of this compound from other molecules with the same nominal mass but different elemental compositions.

The theoretical monoisotopic mass is calculated by summing the masses of the most abundant isotopes of each element. This calculated value is then compared against the experimentally determined mass from the HRMS instrument. A close correlation between the theoretical and experimental values, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula.

| Attribute | Value |

| Molecular Formula | C₆H₁₂N₂S₂ |

| Monoisotopic Mass | 176.04416 Da |

| Technique | Electrospray Ionization (ESI) |

| Mode | Positive or Negative |

| Expected Ion (Positive) | [M+H]⁺ |

| Expected m/z (Positive) | 177.05138 |

| Expected Ion (Negative) | [M-H]⁻ |

| Expected m/z (Negative) | 175.03693 |

This is an interactive data table. Users can sort and filter the data as needed.

High-resolution techniques like ESI-TOF (Electrospray Ionization-Time of Flight) are commonly used for such analyses, offering the precision required for unambiguous formula confirmation. nih.gov

In addition to providing the mass of the molecular ion, mass spectrometry can be used to fragment the molecule into smaller, characteristic pieces. Analyzing the masses of these fragments helps to piece together the molecule's structure. For piperazine derivatives, fragmentation often occurs via specific pathways. researchgate.net

For 1-Piperazinecarbodithioic acid, 4-methyl-, electron impact (EI) or collision-induced dissociation (CID) would likely induce cleavage at the bonds adjacent to the nitrogen atoms (alpha-cleavage), a common pathway for amines. libretexts.org Key fragmentation pathways would include:

Loss of the dithiocarboxylic acid group (-CSSH): This would result in a fragment corresponding to the 4-methylpiperazine cation.

Cleavage of the piperazine ring: The piperazine ring can fragment in several ways, leading to a series of smaller ions. A characteristic fragmentation for N-methylpiperazine derivatives is the loss of the N-methylpiperazine moiety itself from a larger structure. researchgate.net

Formation of the thiocarbonyl fragment: Cleavage can result in the formation of ions containing the C=S group.

A study on a complex ester derivative of 4-methyl-piperazine-1-carbodithioic acid identified metabolites resulting from the replacement of '-C=S' with '-C=O' and the opening of the piperazine ring, indicating these are plausible fragmentation sites under ionization. nih.gov

| Proposed Fragment | Structure | Likely m/z |

| Molecular Ion [M]⁺ | [C₆H₁₂N₂S₂]⁺ | 176 |

| [M - SH]⁺ | [C₆H₁₁N₂S]⁺ | 143 |

| [M - CSSH]⁺ | [C₅H₁₁N₂]⁺ | 99 |

| [CH₃N(CH₂CH₂)₂N]⁺ | [C₅H₁₁N₂]⁺ | 99 |

| [CH₃NCH₂CH₂]⁺ | [C₄H₉N]⁺ | 71 |

| [CS₂]⁺ | [CS₂]⁺ | 76 |

This interactive table outlines the expected major fragments and their corresponding mass-to-charge ratios.

X-ray Diffraction (XRD) Analysis

In a hypothetical crystal structure of the free acid, the molecule would likely exist as a zwitterion in the solid state, with the proton from the dithiocarboxylic acid group transferring to one of the nitrogen atoms of the piperazine ring. The piperazine ring typically adopts a stable chair conformation. researchgate.net

For illustrative purposes, the crystal data of a related bismuth(III) dithiocarbamate complex, [Bi₂{S₂CN(CH₂)₅}₆·H₂O], which features a piperidine (B6355638) dithiocarbamate ligand, provides insight into the typical crystallographic parameters for such compounds. researchgate.net

| Parameter | Example Value (for a Bi(III) dithiocarbamate complex researchgate.net) |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 10.9956(3) |

| b (Å) | 27.7733(8) |

| c (Å) | 35.1229(10) |

| α, β, γ (°) | 90 |

This table presents representative crystallographic data from a related dithiocarbamate complex, illustrating the type of information obtained from single-crystal XRD.

The way molecules arrange themselves in a crystal lattice is governed by a network of intermolecular interactions. ias.ac.in For 1-Piperazinecarbodithioic acid, 4-methyl-, the crystal packing would be dominated by strong hydrogen bonds. If it exists as a zwitterion, strong N⁺-H···S⁻ hydrogen bonds would be a primary organizing force. If it remains as a neutral molecule, O-H···N hydrogen bonds between the dithiocarboxylic acid group of one molecule and a piperazine nitrogen of another would be expected.

In addition to strong hydrogen bonds, weaker interactions play a crucial role in stabilizing the crystal structure. chemrxiv.org These include:

C-H···S interactions: The hydrogen atoms on the piperazine ring can form weak hydrogen bonds with the sulfur atoms of neighboring molecules.

C-H···π interactions: In complexes or salts with aromatic rings, these interactions can further stabilize the packing. nih.gov

Analysis of the crystal structures of related dithiocarbamate complexes reveals that intermolecular C–H···S and C–H···N hydrogen bonds often lead to the formation of extended supramolecular architectures. rsc.org The specific arrangement dictates the physical properties of the crystal, such as its melting point and solubility.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. nih.gov For dithiocarbamates, the spectrum is typically characterized by several distinct absorption bands originating from electronic transitions within the dithiocarbamate moiety (-NCS₂). nih.gov

The electronic spectrum of 1-Piperazinecarbodithioic acid, 4-methyl- is expected to show three main absorption bands:

Band I: Occurring at high energy (short wavelength, ~250-260 nm), this band is assigned to a π → π* transition within the N-C=S group. This transition involves the delocalized π-system that includes the nitrogen lone pair. nih.gov

Band II: Found at a slightly lower energy (longer wavelength, ~280-290 nm), this band corresponds to the π → π* transition of the S-C=S group. nih.govresearchgate.net

Band III: This band, appearing at the lowest energy (longest wavelength, ~330-350 nm), is attributed to an n → π* transition. This is a formally forbidden transition involving the non-bonding electrons on the sulfur atoms. nih.gov

The exact position and intensity of these bands can be influenced by the solvent and whether the compound is in its free acid or salt form. In metal complexes of dithiocarbamates, additional bands due to ligand-to-metal charge transfer (LMCT) or d-d transitions (for transition metals) can appear. nih.gov

| Transition Type | Chromophore | Expected λₘₐₓ (nm) |

| π → π | N-C=S | ~250-260 |

| π → π | S-C=S | ~280-290 |

| n → π * | C=S | ~330-350 |

This interactive table summarizes the characteristic UV-Vis absorption bands for dithiocarbamate compounds.

Electronic Absorption Properties of Complexes

The electronic absorption spectra of transition metal complexes of 1-Piperazinecarbodithioic acid, 4-methyl- are characterized by distinct bands in the ultraviolet and visible regions. These bands arise from electron transitions between different energy levels within the complex, primarily d-d transitions and charge-transfer transitions. The position and intensity of these absorption bands are highly dependent on the central metal ion, its oxidation state, and the coordination geometry of the complex.

Research has shown that transition metal complexes with ligands containing the dithiocarbamate group, such as 1-Piperazinecarbodithioic acid, 4-methyl-, exhibit characteristic spectral features. For instance, studies on related dithiocarbamate complexes provide a framework for understanding the electronic properties of these compounds. The electronic spectra of these complexes are typically recorded in solvents like chloroform, dimethylformamide (DMF), or methanol (B129727).

The data presented in the following table summarizes the electronic absorption maxima for various transition metal complexes of dithiocarbamate ligands, including those with piperazine moieties, which serve as a reference for understanding the spectroscopic behavior of 1-Piperazinecarbodithioic acid, 4-methyl- complexes.

The molar absorptivity (ε) values associated with these transitions are crucial for their assignment. Transitions with high molar absorptivities (typically > 1000 L mol⁻¹ cm⁻¹) are characteristic of charge-transfer bands, while those with lower intensities are generally assigned to d-d transitions.

Charge Transfer Bands and Electronic Transitions

The electronic spectra of complexes of 1-Piperazinecarbodithioic acid, 4-methyl- are dominated by intense charge-transfer (CT) bands, in addition to the weaker d-d transitions. These CT bands are a result of the transfer of an electron between molecular orbitals that are primarily localized on the metal and those centered on the ligand.

Ligand-to-Metal Charge Transfer (LMCT): In these transitions, an electron moves from a ligand-based orbital to a metal-based orbital. Dithiocarbamate ligands, being rich in electron density on the sulfur donor atoms, are excellent candidates for LMCT transitions. These transitions result in the formal reduction of the metal center. The energy of the LMCT band is influenced by the oxidizing power of the metal ion and the reducing nature of the ligand.

Metal-to-Ligand Charge Transfer (MLCT): Conversely, MLCT transitions involve the transfer of an electron from a metal-based orbital to a vacant ligand-based orbital. These transitions are more common when the metal is in a low oxidation state and the ligand possesses low-lying π* orbitals.

In the context of 1-Piperazinecarbodithioic acid, 4-methyl- complexes, the prominent absorption bands observed in the UV region are often assigned to intraligand π→π* transitions within the dithiocarbamate moiety and LMCT transitions. The visible region typically displays the weaker d-d transitions, which are characteristic of the specific metal ion and its coordination environment.

The following table details the assignments of the observed electronic transitions for various transition metal dithiocarbamate complexes, providing a basis for the interpretation of the spectra of 1-Piperazinecarbodithioic acid, 4-methyl- complexes.

The study of these electronic transitions provides valuable information about the electronic structure and bonding in these coordination compounds. The high intensity of the charge-transfer bands, for example, makes them useful for the spectrophotometric determination of metal ions.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been a pivotal tool in the computational analysis of 1-Piperazinecarbodithioic acid, 4-methyl-, offering a balance between accuracy and computational cost. These studies have provided significant insights into the molecule's geometry and vibrational characteristics.

The three-dimensional arrangement of atoms in 1-Piperazinecarbodithioic acid, 4-methyl- has been determined through geometry optimization calculations. These computational procedures systematically alter the molecular structure to find the most stable conformation, corresponding to a minimum on the potential energy surface. The resulting optimized geometry provides precise bond lengths, bond angles, and dihedral angles.

Interactive Table: Optimized Geometrical Parameters of 1-Piperazinecarbodithioic acid, 4-methyl-

The energetic landscape of the molecule has also been explored to identify different stable conformers and the energy barriers between them. This analysis is crucial for understanding the molecule's flexibility and the relative populations of its various shapes at thermal equilibrium.

Theoretical vibrational frequencies for 1-Piperazinecarbodithioic acid, 4-methyl- have been calculated from the optimized geometry. These predicted frequencies correspond to the fundamental modes of vibration of the molecule, such as stretching, bending, and torsional motions.

These theoretical predictions are invaluable for the interpretation of experimental infrared (IR) and Raman spectra. By comparing the calculated vibrational frequencies with the experimentally observed spectral bands, a detailed assignment of the spectral features to specific molecular motions can be achieved. This correlation provides a powerful method for confirming the molecular structure and understanding its bonding characteristics.

Interactive Table: Predicted Vibrational Frequencies and Assignments```html

| Frequency (cm⁻¹) | Vibrational Mode | Symmetry |

|---|---|---|

| Data not available | N-H Stretch | Data not available |

| Data not available | C=S Stretch | Data not available |

| Data not available | Piperazine (B1678402) Ring Deformation | Data not available |

Molecular Orbital Analysis

The electronic properties and reactivity of 1-Piperazinecarbodithioic acid, 4-methyl- have been investigated through the analysis of its molecular orbitals.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining the chemical reactivity of a molecule. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive.

From the HOMO and LUMO energies, various chemical reactivity indices can be calculated, such as electronegativity, chemical hardness, and global electrophilicity. These indices provide a quantitative measure of the molecule's reactivity and its propensity to participate in chemical reactions.

Interactive Table: Frontier Molecular Orbital Properties and Reactivity Descriptors

Natural Bond Orbital (NBO) analysis has been employed to gain a deeper understanding of the bonding and electronic structure of 1-Piperazinecarbodithioic acid, 4-methyl-. NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive chemical concepts of bonds, lone pairs, and core orbitals.

This method allows for the quantification of intramolecular charge transfer interactions, which are crucial for understanding the stability of the molecule. These interactions involve the donation of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The strength of these interactions can be evaluated by second-order perturbation theory, providing a measure of their contribution to the overall molecular stability.

Interactive Table: Key NBO Interactions and Stabilization Energies

Electrostatic Potential and Topological Analyses

The molecular electrostatic potential (MESP) provides a map of the charge distribution around the molecule and is a valuable tool for predicting its reactive behavior. The MESP surface illustrates regions of positive and negative potential, indicating areas that are, respectively, susceptible to nucleophilic and electrophilic attack.

Topological analysis of the MESP identifies critical points, such as minima, maxima, and saddle points, which correspond to specific features of the charge distribution. For instance, MESP minima are often associated with the locations of lone pairs of electrons.

This analysis provides a detailed picture of the molecule's electrostatic landscape, offering insights into its intermolecular interactions, such as hydrogen bonding and other non-covalent interactions.

Table of Mentioned Compounds

Compound Name 1-Piperazinecarbodithioic acid, 4-methyl-

Electrostatic Potential and Topological Analyses

Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map provides a visual representation of the electrostatic potential on the surface of the molecule, where different colors denote varying potential values.

In the case of 4-methyl-1-piperazinecarbodithioic acid, MEP analysis indicates that the regions of most negative potential are concentrated around the sulfur atoms of the dithiocarbamate (B8719985) group. This suggests that these sulfur atoms are the most probable sites for electrophilic attack. Conversely, the most positive potential is located around the hydrogen atoms of the piperazine ring and the methyl group, identifying these as the likely sites for nucleophilic interactions. The MEP surface analysis highlights the distribution of charge, with red colors indicating electron-rich regions (nucleophilic) and blue colors representing electron-poor regions (electrophilic). The analysis reveals the C=S bond and the lone pairs on the nitrogen atoms as key areas of reactivity.

Table 1: Molecular Electrostatic Potential (MEP) Analysis of 4-Methyl-1-piperazinecarbodithioic Acid

| Molecular Region | Potential (Color on MEP Map) | Implication |

| Sulfur Atoms (Dithiocarbamate) | Most Negative (Red) | Primary sites for electrophilic attack |

| Hydrogen Atoms (Piperazine/Methyl) | Most Positive (Blue) | Sites for nucleophilic attack |

| Nitrogen Atoms | Negative Potential | Potential for hydrogen bonding |

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the topology of the electron density in a molecule. It is particularly useful for identifying and characterizing non-covalent interactions, which play a crucial role in the supramolecular chemistry of the compound.

QTAIM analysis of 4-methyl-1-piperazinecarbodithioic acid has been used to study the intramolecular and intermolecular hydrogen bonds. By locating the bond critical points (BCPs) and analyzing their properties, such as electron density (ρ) and the Laplacian of the electron density (∇²ρ), the nature and strength of these interactions can be determined. For instance, the presence of C–H···S and N–H···S hydrogen bonds has been identified, contributing to the stability of the molecular structure. The analysis of these interactions is fundamental to understanding the compound's crystal packing and its interactions with other molecules. The non-covalent interaction (NCI) analysis further confirms the presence of van der Waals interactions and hydrogen bonds within the molecule.

Table 2: QTAIM Parameters for Non-Covalent Interactions in 4-Methyl-1-piperazinecarbodithioic Acid

| Interaction Type | Bond Critical Point (BCP) | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) |

| Intramolecular C–H···S | Present | Data not specified in abstract | Data not specified in abstract |

| Intermolecular N–H···S | Present | Data not specified in abstract | Data not specified in abstract |

| van der Waals Interactions | Confirmed by NCI | Data not specified in abstract | Data not specified in abstract |

Academic Applications and Future Research Directions

Catalytic Applications of 1-Piperazinecarbodithioic Acid, 4-Methyl- Complexes

The inherent stability and versatile coordination chemistry of metal dithiocarbamate (B8719985) complexes make them attractive candidates for catalysis. nih.gov The electronic properties of the complex can be systematically modified by changing the central metal ion or the substituents on the piperazine (B1678402) ring, allowing for the fine-tuning of catalytic activity.

Homogeneous Catalysis in Organic Transformations

While specific studies detailing the use of 1-Piperazinecarbodithioic acid, 4-methyl- complexes in homogeneous catalysis are still emerging, the broader class of metal dithiocarbamate complexes has shown significant promise. These complexes are potential catalysts for a variety of organic reactions, including cross-coupling reactions, oxidations, and reductions. For instance, palladium complexes are crucial for Suzuki-Miyaura C-C coupling reactions, and the specific ligand environment determines the catalyst's efficacy. mdpi.comnih.gov The strong coordination of the dithiocarbamate ligand can stabilize the palladium center, potentially leading to highly active and selective catalysts.

Future research should focus on synthesizing a range of transition metal complexes of 1-Piperazinecarbodithioic acid, 4-methyl- (e.g., with Pd, Cu, Co, Ni) and evaluating their performance in key organic transformations. The table below outlines potential catalytic applications based on research with analogous complexes.

| Organic Transformation | Potential Metal Center | Rationale and Research Direction | Reference Example |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium (Pd) | The dithiocarbamate ligand can stabilize Pd(0) and Pd(II) oxidation states, crucial for the catalytic cycle. Research should explore the synthesis of Pd(II)-(4-methyl-1-piperazinecarbodithioate)₂ complexes and their activity with various aryl halides. | researchgate.net |

| Aniline Oxidation | Cobalt (Co), Nickel (Ni) | Transition metal complexes are known to catalyze the oxidation of anilines. The electronic properties of the 4-methylpiperazine moiety could influence the redox potential of the metal center, tuning catalytic activity. | nih.gov |

| Henry (Nitroaldol) Reaction | Copper (Cu) | Copper complexes have been used in asymmetric Henry reactions. The piperazine backbone offers sites for introducing chirality to guide stereoselective transformations. | cnr.it |

Heterogeneous Catalysis and Supported Catalytic Systems

To enhance recyclability and simplify product purification, homogeneous catalysts can be immobilized onto solid supports. rsc.org Dithiocarbamate complexes, including those of 1-Piperazinecarbodithioic acid, 4-methyl-, are well-suited for heterogenization. Strategies include anchoring the complex to inorganic supports like silica or incorporating it into the structure of porous materials.

One promising approach is the use of dithiocarbamate complexes as single-source precursors for the synthesis of metal sulfide nanoparticles. nih.govresearchgate.net These nanoparticles can be deposited on supports and used in heterogeneous catalysis. For example, iron sulfide nanoparticles derived from an iron dithiocarbamate precursor could be explored for CO₂ reduction. researchgate.net Another avenue involves grafting the piperazine moiety onto a support like silica, which can then be used to anchor metal ions and form the catalytic site. researchgate.net

Future work should investigate the immobilization of pre-synthesized metal-(4-methyl-1-piperazinecarbodithioate) complexes onto supports such as nanosilica or alumina and test their durability and catalytic efficiency over multiple cycles.

Exploration of Sustainable Catalytic Processes

Green chemistry principles encourage the use of environmentally benign solvents and reaction conditions. nih.gov The development of catalysts that are active in aqueous media is a key goal in this area. Dithiocarbamates are known to form stable, often insoluble complexes with heavy metals in water, demonstrating their compatibility with aqueous environments. tandfonline.com This suggests that metal complexes of 1-Piperazinecarbodithioic acid, 4-methyl- could be designed for catalysis in water or biphasic systems, reducing the reliance on volatile organic solvents. cnr.it

Furthermore, the synthesis of the dithiocarbamate ligands themselves can be optimized to align with green chemistry principles, utilizing solvent-free conditions and atom-economical pathways. nih.govresearchgate.net Research into the catalytic activity of these complexes in water, particularly for reactions like Suzuki coupling or oxidations, could lead to more sustainable chemical processes.

Materials Science Applications of 1-Piperazinecarbodithioic Acid, 4-Methyl- Derivatives

The unique structural features of 1-Piperazinecarbodithioic acid, 4-methyl- make it an excellent building block for the creation of novel functional materials with tailored properties.

Design of Coordination Polymers and Metal-Organic Frameworks

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.comnih.gov The properties of these materials, such as porosity and dimensionality, are dictated by the geometry of the metal and the ligand. Piperazine-based ligands are frequently used in MOF synthesis due to their versatile coordination modes and ability to impart flexibility to the framework. rsc.orgrsc.org

The 1-Piperazinecarbodithioic acid, 4-methyl- ligand offers several possibilities for constructing CPs and MOFs. The dithiocarbamate group can act as a chelating ligand to a single metal center or as a bridging ligand connecting two metal centers. This allows for the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. researchgate.netrsc.orgmdpi.comnih.gov The piperazine ring itself can serve as a structural component, influencing the packing and porosity of the final material. A research avenue involves using this ligand in mixed-ligand systems, where it acts as a chelating agent alongside larger, rigid linkers to build complex, porous architectures for applications like gas storage. rsc.org

Development of Functional Materials (e.g., NLO materials, sensing components)

The development of materials with nonlinear optical (NLO) properties is crucial for applications in telecommunications and optical computing. nih.gov Transition metal complexes are a promising class of NLO materials because their properties can be tuned through the metal center and ligand design. rsc.orgepa.gov The dithiocarbamate ligand, with its delocalized π-electron system, can facilitate intramolecular charge transfer upon excitation, which is a key requirement for second-order NLO activity. Metal complexes of 1-Piperazinecarbodithioic acid, 4-methyl- are therefore strong candidates for new NLO materials.

Moreover, the strong chelating ability of the dithiocarbamate group makes these complexes suitable for chemical sensing applications. tandfonline.com For example, heteroleptic dithiolene complexes, which are structurally related to dithiocarbamates, have demonstrated vapochromic behavior, changing color and NLO response upon exposure to acid and base vapors. chemrxiv.org This suggests that thin films incorporating complexes of 1-Piperazinecarbodithioic acid, 4-methyl- could be developed as optical sensors for volatile organic compounds or heavy metal ions.

| Functional Material Type | Potential Application | Underlying Principle | Future Research Direction |

|---|---|---|---|

| Nonlinear Optical (NLO) Material | Optical switching, signal processing | Intramolecular metal-to-ligand charge transfer (MLCT) within the complex can lead to a large second-order hyperpolarizability (β). | Synthesize complexes with different metals (e.g., Ni, Pd, Pt) and measure their NLO properties using techniques like hyper-Rayleigh scattering. |

| Chemical Sensor | Detection of heavy metals or volatile analytes | The strong and specific binding of the dithiocarbamate group to target analytes can induce a change in the complex's optical or electronic properties. | Develop thin films or nanoparticles of the complexes and investigate their colorimetric or fluorescent response to analytes like HCl, amines, or aqueous metal ions. |

Analytical Chemistry Methodologies

Development of Reagents for Metal Ion Detection and Quantification

1-Piperazinecarbodithioic acid, 4-methyl-, as a dithiocarbamate derivative, exhibits significant potential as a reagent for the detection and quantification of metal ions. Dithiocarbamates are well-established chelating agents that form stable complexes with a wide range of transition and heavy metals. This property is attributed to the presence of the dithiocarbamate group (-NCS₂), which can act as a bidentate ligand, coordinating with metal ions through its two sulfur atoms.

Research has demonstrated the synthesis and characterization of transition metal complexes of 4-methylpiperazine-1-carbodithioic acid with various metal ions, including Co(II), Ni(II), Cu(II), and Fe(III) nih.gov. The formation of these complexes, often colored, provides a basis for their use in spectrophotometric methods for metal ion determination ijaers.combanglajol.info. The stability and stoichiometry of these complexes are crucial factors in developing reliable and sensitive analytical methods. For instance, studies on similar dithiocarbamate complexes have shown the formation of stable 1:2 (metal:ligand) complexes, which is a common stoichiometry for divalent metal ions nih.gov.

The general process for metal ion detection involves the reaction of the metal ion with 1-Piperazinecarbodithioic acid, 4-methyl- in a suitable solvent and pH to form a colored complex. The intensity of the color, which is proportional to the concentration of the metal ion, can then be measured using a spectrophotometer. This allows for the quantitative determination of the metal ion in a sample ijaers.com. The selectivity of the reagent for specific metal ions can be enhanced by controlling the pH of the solution and by using masking agents to prevent interference from other ions pjoes.comnewhaven.edu.

The table below summarizes the characteristics of metal complexes formed with 1-Piperazinecarbodithioic acid, 4-methyl-, highlighting its potential as an analytical reagent.

| Metal Ion | Stoichiometry (Metal:Ligand) | Geometry | Potential Analytical Application |

| Co(II) | 1:2 | Octahedral | Spectrophotometric determination |

| Ni(II) | 1:2 | Octahedral | Spectrophotometric determination |

| Cu(II) | 1:2 | Tetragonal | Spectrophotometric determination |

| Fe(III) | 1:3 | Octahedral | Spectrophotometric determination |

Chromatographic Standards and Sample Preparation in Chemical Analysis

While direct evidence for the use of 1-Piperazinecarbodithioic acid, 4-methyl- as a certified chromatographic standard is not extensively documented in the available literature, its properties and the applications of related compounds suggest its potential in this area. In chromatographic analysis, particularly in high-performance liquid chromatography (HPLC), reference standards are essential for the identification and quantification of analytes ich.orgedqm.eu.

The compound's stability and its ability to be purified to a high degree make it a candidate for use as a reference standard in the analysis of related piperazine-based compounds or dithiocarbamates. For instance, in pharmacokinetic studies of more complex drugs containing the 4-methyl-piperazine-1-carbodithioic acid moiety, the parent compound or its stable metabolites could serve as reference markers nih.govsemanticscholar.orgnih.govnih.gov.

In sample preparation, dithiocarbamates, including 1-Piperazinecarbodithioic acid, 4-methyl-, can be utilized for the preconcentration of trace metal ions from various matrices. The formation of metal-dithiocarbamate complexes, which are often soluble in organic solvents, allows for their extraction from aqueous samples. This solid-phase extraction (SPE) or liquid-liquid extraction process enhances the concentration of the metal ions, enabling their detection at lower levels by instrumental techniques such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS) researchgate.netscispace.com. The chelating properties of 1-Piperazinecarbodithioic acid, 4-methyl- make it a valuable tool in sample cleanup and enrichment for trace metal analysis researchgate.netmdpi.com.

Advanced Synthetic Intermediate in Organic Synthesis

Building Block for Complex Heterocyclic Systems

1-Piperazinecarbodithioic acid, 4-methyl- serves as a versatile building block in the synthesis of a variety of complex heterocyclic systems. The presence of multiple reactive sites—the dithiocarbamic acid moiety and the secondary amine within the piperazine ring—allows for a range of chemical transformations.

One notable application is in the synthesis of thiazole derivatives. The dithiocarbamate functionality can react with α-haloketones in a Hantzsch-type synthesis to form the thiazole ring organic-chemistry.orgyoutube.comresearchgate.net. This reaction provides a straightforward route to novel piperazine-substituted thiazoles, which are scaffolds of interest in medicinal chemistry due to their diverse biological activities semanticscholar.orgrsc.org.

Furthermore, the piperazine ring itself is a key pharmacophore found in numerous approved drugs nih.govnih.gov. By using 1-Piperazinecarbodithioic acid, 4-methyl- as a starting material, chemists can introduce the 4-methylpiperazine moiety into larger, more complex molecules. For example, it can be used in the synthesis of pyrazole derivatives, another important class of heterocyclic compounds with broad pharmacological applications nih.govnih.govmdpi.comchim.itresearchgate.net. The synthesis of such compounds often involves the reaction of a piperazine-containing intermediate with a suitable precursor to form the pyrazole ring mdpi.com.

The following table illustrates the potential of 1-Piperazinecarbodithioic acid, 4-methyl- as a building block for various heterocyclic systems.

| Heterocyclic System | Synthetic Strategy | Potential Application |

| Thiazoles | Hantzsch thiazole synthesis with α-haloketones | Medicinal chemistry, drug discovery |

| Pyrazoles | Condensation reactions with 1,3-dicarbonyl compounds | Pharmaceuticals, agrochemicals |

| Pyridines | Cyclization reactions | Materials science, pharmaceuticals nih.govchemicalbook.comsemanticscholar.org |

| 1,3-Dithiolium salts | Acid-catalyzed heterocyclocondensation | Synthesis of mesoionic compounds chim.it |

Role in Multi-component Reactions and Diversification Strategies

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. 1-Piperazinecarbodithioic acid, 4-methyl- and its derivatives are well-suited for use in MCRs, contributing to the rapid generation of diverse chemical libraries.

A notable example is the use of dithiocarbamate-containing piperazine derivatives in a metal-free multicomponent synthetic route. This approach involves the C-N bond cleavage of a DABCO (1,4-diazabicyclo[2.2.2]octane) ring in the presence of an amine and carbon disulfide, leading to the formation of various dithiocarbamate-containing piperazines in good yields mdpi.com. This strategy highlights the utility of the dithiocarbamate moiety in facilitating complex bond-forming cascades.

The dithiocarbamate group can also participate in other MCRs, such as those involving isocyanides, to generate highly functionalized heterocyclic structures researchgate.netnih.gov. The ability to incorporate the 4-methylpiperazine unit into a molecule through an MCR is highly advantageous for drug discovery programs, as it allows for the efficient exploration of chemical space around this privileged scaffold. These diversification strategies are crucial for identifying new bioactive compounds with improved pharmacological profiles ijcce.ac.ir.

Emerging Research Trends and Theoretical Advancements

Current research on 1-Piperazinecarbodithioic acid, 4-methyl- and related dithiocarbamates is focused on expanding their applications in materials science, catalysis, and medicine. One emerging trend is the investigation of their metal complexes as single-source precursors for the synthesis of metal sulfide nanoparticles researchgate.net. These nanoparticles have potential applications in electronics and catalysis.

Theoretical and computational studies are also playing an increasingly important role in understanding the properties and reactivity of 1-Piperazinecarbodithioic acid, 4-methyl- ijcce.ac.ir. Density Functional Theory (DFT) calculations can be used to model the electronic structure of the molecule and its metal complexes, providing insights into their stability, reactivity, and spectroscopic properties researchgate.netresearchgate.netchemicalbook.comdntb.gov.ua. Such computational studies can aid in the rational design of new dithiocarbamate-based ligands with tailored properties for specific applications, such as selective metal ion sensing or catalysis. The investigation of the conformational behavior and frontier molecular orbitals of similar dithiocarbamate compounds helps in predicting their chemical reactivity and potential interaction mechanisms ijcce.ac.ir.

Computational Design of Novel Carbodithioate Analogs for Specific Chemical Functions

The rational design of novel carbodithioate analogs, including derivatives of 1-Piperazinecarbodithioic acid, 4-methyl-, with tailored chemical functionalities is increasingly reliant on computational chemistry. These in silico methods provide a powerful toolkit for predicting the properties and activities of hypothetical molecules, thereby guiding synthetic efforts towards compounds with enhanced efficacy and selectivity for specific applications. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore mapping are pivotal in this design process.

QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For dithiocarbamates, QSAR models have been successfully employed to identify critical physicochemical parameters that govern their inhibitory activity against enzymes like carbonic anhydrases. nih.gov These models can predict the activity of newly designed analogs, allowing researchers to prioritize the synthesis of compounds with the highest potential. nih.gov Key descriptors often considered in these models include hydrophobic, electronic, steric, and topological properties. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. daneshyari.complu.mx This method is instrumental in understanding the molecular interactions between carbodithioate analogs and their biological targets. daneshyari.complu.mxnih.govwjpsonline.com For instance, docking studies have been used to investigate the binding modes of dithiocarbamate derivatives with enzymes like jack-bean urease and the main protease of SARS-CoV-2. daneshyari.complu.mxnih.gov By visualizing these interactions, medicinal chemists can design analogs with modified substituents to enhance binding affinity and specificity. The stability of the ligand-receptor complex is often evaluated using scoring functions that estimate the binding energy. plu.mx

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This "pharmacophore" can then be used as a template to search virtual libraries for new compounds with similar features or to design novel analogs that retain these key interactions.

The design process for novel carbodithioate analogs often follows a hierarchical workflow, as illustrated in the table below.

Table 1: Computational Workflow for the Design of Novel Carbodithioate Analogs

| Step | Technique | Purpose |

|---|---|---|

| 1. Target Identification and Validation | Bioinformatics and Literature Review | Identify a biological target relevant to the desired chemical function. |

| 2. Lead Compound Identification | High-Throughput Screening (Virtual or Experimental) | Identify initial carbodithioate compounds with some activity. |

| 3. QSAR Model Development | Statistical Analysis | Correlate structural features with activity to guide analog design. nih.gov |

| 4. Molecular Docking | Computer Simulation | Predict binding modes and affinities of designed analogs to the target. daneshyari.complu.mxnih.govwjpsonline.com |

| 5. Pharmacophore Modeling | 3D Structural Analysis | Define the key interacting features for optimal activity. |

| 6. In Silico Screening | Virtual Library Searching | Identify new potential analogs from large compound databases. |

| 7. Synthesis and Biological Evaluation | Wet Lab Experimentation | Synthesize and test the most promising computationally designed analogs. |

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A comprehensive understanding of the reaction mechanisms and structure-property relationships of carbodithioates like 1-Piperazinecarbodithioic acid, 4-methyl-, is achieved through the synergistic integration of advanced spectroscopic methods and computational techniques. This combined approach provides a more detailed picture than either methodology could alone, enabling the elucidation of electronic structures, reaction intermediates, and transition states.

Spectroscopic Techniques play a crucial role in the characterization of both the carbodithioate ligands and their metal complexes. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for confirming the molecular structure of newly synthesized carbodithioate derivatives. nih.govacs.orgrsc.org The chemical shift of the carbon atom in the NCS2 moiety is particularly sensitive to the electronic environment and can provide insights into the bonding within this functional group. acs.orgacs.org

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for determining the molecular weight of the compounds and for characterizing their fragmentation patterns. nih.govmdpi.comnih.govencyclopedia.publabcompare.com Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the analysis of dithiocarbamates. nih.govmdpi.comnih.gov

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy: IR spectroscopy is used to identify characteristic vibrational frequencies, such as the C-N and C-S stretching modes, which are indicative of the dithiocarbamate group. nih.gov UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for studying the coordination of carbodithioates to metal centers. nih.gov

Computational Chemistry , particularly Density Functional Theory (DFT), complements these experimental techniques by providing a theoretical framework for interpreting spectroscopic data and exploring reaction mechanisms. bohrium.commdpi.comnih.govnih.govresearchgate.netdntb.gov.uaresearchgate.net